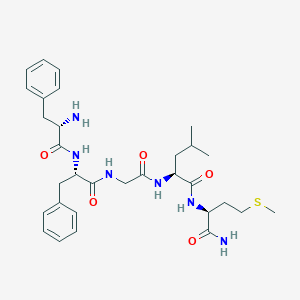
ヒトプロインスリンCペプチド
説明
Cペプチドは、コネクティングペプチドとしても知られており、インスリンのA鎖とB鎖をプロインスリン分子内で繋ぐ31アミノ酸の短いポリペプチドです。プロインスリンの切断時にインスリンと共に膵臓のβ細胞から等モル量で放出されます。 当初は生物学的に不活性であると考えられていましたが、Cペプチドは特に糖尿病とその合併症において重要な生理学的役割を持つことが判明しました .
2. 製法
合成経路と反応条件: Cペプチドは、固相ペプチド合成(SPPS)を用いて合成できます。SPPSは、成長中のペプチド鎖にアミノ酸を順次付加できる方法です。このプロセスには以下の手順が含まれます。
最初のアミノ酸の付加: 固体樹脂へ。
保護されたアミノ酸の順次付加: N、N'-ジイソプロピルカルボジイミド(DIC)および1-ヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を用いる。
アミノ酸側鎖の脱保護: トリフルオロ酢酸(TFA)を用いる。
樹脂からのペプチドの切断: および高速液体クロマトグラフィー(HPLC)による精製。
工業的生産方法: 工業的には、Cペプチドは通常、組換えDNA技術を用いて生産されます。これは、Cペプチドをコードする遺伝子を大腸菌や酵母などの適切な発現系に挿入し、その後大量のペプチドを生産するプロセスです。 その後、ペプチドはクロマトグラフィー技術を用いて精製されます .
科学的研究の応用
C-peptide has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and interactions.
Biology: Investigated for its role in cellular signaling and membrane interactions.
Medicine: Used as a biomarker for pancreatic beta-cell function in diabetes diagnosis and management. C-peptide replacement therapy is being explored for its potential to ameliorate diabetic complications.
Industry: Employed in the development of diagnostic assays and therapeutic formulations .
作用機序
Cペプチドは、いくつかのメカニズムを通じてその効果を発揮します。
細胞膜受容体への結合: Cペプチドは、インスリン受容体とは異なる細胞膜上の特定のGタンパク質共役受容体(GPCR)に結合します。
下流シグナル伝達経路の活性化: この結合は、抗酸化、抗アポトーシス、抗炎症反応に関与するものを含む、さまざまな細胞内シグナル伝達経路を活性化します。
細胞転写の調節: Cペプチドは細胞内に取り込まれ、転写因子と相互作用することで遺伝子発現に影響を与えることができます .
将来の方向性
C-peptide is a potential therapeutic agent for the treatment of diabetes-associated long-term complications . Its physiological effects and therapeutic potential are being studied, and it may be useful in assays to monitor changes in T cell autoimmunity and antigen-specific therapies for type 1 diabetes .
生化学分析
Biochemical Properties
Human proinsulin C-peptide is not only a chaperone for insulin in β-cells, but also a signaling molecule that regulates many physiological and biochemical processes via specific C-peptide receptors . Its regulatory effects are tissue-specific and largely depend on the physiological state of an organism, C-peptide concentration, and its ability to form complexes .
Cellular Effects
Human proinsulin C-peptide has been shown to prevent the development of inflammation in vascular endothelial cells . In type 1 diabetes mellitus, which is characterized by a C-peptide deficiency, C-peptide replacement therapy has been shown to have beneficial effects .
Molecular Mechanism
Human proinsulin C-peptide realizes its effects through its binding to a specific receptor on the cell membrane and activation of downstream signaling pathways . Intracellular signaling involves G-proteins and Ca 2+ -dependent pathways; this leads to activation and increased expression of endothelial nitric oxide synthase, Na + /K + -ATPase and important transcription factors involved in apoptosis, anti-inflammatory and other intracellular defense mechanisms .
Metabolic Pathways
Human proinsulin C-peptide is involved in the regulation of synthesis and secretion of adipokines, which is indicative of its role in controlling energy homeostasis .
準備方法
Synthetic Routes and Reaction Conditions: C-peptide can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection of the amino acid side chains: using trifluoroacetic acid (TFA).
Cleavage of the peptide from the resin: and purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In industrial settings, C-peptide is often produced using recombinant DNA technology. This involves inserting the gene encoding C-peptide into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .
化学反応の分析
反応の種類: Cペプチドは、以下の反応を含むさまざまな化学反応を起こします。
酸化: Cペプチドは活性酸素種(ROS)によって酸化され、システイン残基間にジスルフィド結合が形成されます。
還元: ジスルフィド結合の還元は、ジチオスレイトール(DTT)またはβ-メルカプトエタノールなどの還元剤を用いて行うことができます。
置換: Cペプチド中のアミノ酸残基は、部位特異的変異を用いて置換することができ、特定の残基の機能への影響を調べることができます。
一般的な試薬と条件:
酸化: 過酸化水素(H2O2)または他のROS。
還元: ジチオスレイトール(DTT)またはβ-メルカプトエタノール。
置換: ポリメラーゼ連鎖反応(PCR)および特定のプライマーを用いた部位特異的変異。
主要な生成物:
酸化: ジスルフィド結合の形成。
還元: ジスルフィド結合の切断。
4. 科学研究への応用
Cペプチドは、以下のものを含む幅広い科学研究への応用があります。
化学: ペプチド合成、フォールディング、相互作用を研究するためのモデルペプチドとして使用されます。
生物学: 細胞シグナル伝達や膜相互作用における役割を調べられています。
医学: 糖尿病の診断と治療における膵臓β細胞機能のバイオマーカーとして使用されます。Cペプチド補充療法は、糖尿病合併症を改善する可能性が探られています。
産業: 診断アッセイや治療製剤の開発に用いられます .
類似化合物との比較
Cペプチドは、インスリン生合成における特定の役割と生理学的効果のために、他のペプチドとは異なります。類似の化合物には以下が含まれます。
インスリン: これは、グルコース代謝を調節するホルモンですが、Cペプチドと同じような抗炎症や抗酸化作用はありません。
グルカゴン: グルコース代謝に関与する別の膵臓ホルモンですが、生理学的役割は異なります。
Cペプチドの独自性は、β細胞機能のバイオマーカーとしての二重の役割と、糖尿病合併症の軽減における治療の可能性にあります。
特性
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H211N35O48/c1-58(2)42-77(155-113(195)74(31-39-102(184)185)151-127(209)105(65(15)16)162-114(196)71(25-32-88(131)167)145-95(174)54-141-126(208)104(64(13)14)161-115(197)72(26-33-89(132)168)150-118(200)80(45-61(7)8)156-121(203)83(48-103(186)187)159-112(194)73(30-38-101(182)183)148-107(189)67(18)143-109(191)69(130)24-36-99(178)179)111(193)138-50-93(172)135-49-92(171)136-55-98(177)163-40-20-22-86(163)124(206)140-51-94(173)142-66(17)106(188)137-52-96(175)146-84(56-165)122(204)157-81(46-62(9)10)119(201)152-75(27-34-90(133)169)128(210)164-41-21-23-87(164)125(207)160-78(43-59(3)4)116(198)144-68(19)108(190)154-79(44-60(5)6)117(199)149-70(29-37-100(180)181)110(192)139-53-97(176)147-85(57-166)123(205)158-82(47-63(11)12)120(202)153-76(129(211)212)28-35-91(134)170/h58-87,104-105,165-166H,20-57,130H2,1-19H3,(H2,131,167)(H2,132,168)(H2,133,169)(H2,134,170)(H,135,172)(H,136,171)(H,137,188)(H,138,193)(H,139,192)(H,140,206)(H,141,208)(H,142,173)(H,143,191)(H,144,198)(H,145,174)(H,146,175)(H,147,176)(H,148,189)(H,149,199)(H,150,200)(H,151,209)(H,152,201)(H,153,202)(H,154,190)(H,155,195)(H,156,203)(H,157,204)(H,158,205)(H,159,194)(H,160,207)(H,161,197)(H,162,196)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,211,212)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,104-,105-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUAQYXWVJDEQY-QENPJCQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H211N35O48 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186651 | |
| Record name | Proinsulin C-peptide (human) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3020.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33017-11-7, 59112-80-0 | |
| Record name | Proinsulin C-peptide (human) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033017117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C-peptide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16187 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proinsulin C-peptide (human) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)













